BenchChemオンラインストアへようこそ!

1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Lipophilicity Drug Design Physicochemical Property Prediction

1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS 1185293-44-0) is a benzimidazole derivative featuring a 5-amino group, a 2-trifluoromethyl substituent, and an N1-ethyl moiety, formulated as the dihydrochloride salt. This compound belongs to a class widely investigated as kinase inhibitor scaffolds and antiparasitic agents, with the trifluoromethyl group conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Molecular Formula C10H12Cl2F3N3
Molecular Weight 302.12 g/mol
CAS No. 1185293-44-0
Cat. No. B1389735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride
CAS1185293-44-0
Molecular FormulaC10H12Cl2F3N3
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F.Cl.Cl
InChIInChI=1S/C10H10F3N3.2ClH/c1-2-16-8-4-3-6(14)5-7(8)15-9(16)10(11,12)13;;/h3-5H,2,14H2,1H3;2*1H
InChIKeyHXNNSUIXQWLDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine Dihydrochloride: Structural Identity and Core Characteristics


1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS 1185293-44-0) is a benzimidazole derivative featuring a 5-amino group, a 2-trifluoromethyl substituent, and an N1-ethyl moiety, formulated as the dihydrochloride salt . This compound belongs to a class widely investigated as kinase inhibitor scaffolds and antiparasitic agents, with the trifluoromethyl group conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . The dihydrochloride salt form is specifically noted for increased aqueous solubility relative to its free base (CAS 1019108-00-9), a critical advantage for in vitro assay preparation and formulation workflows .

Why 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine Dihydrochloride Cannot Be Replaced by Generic Benzimidazole Analogs


Benzimidazole-based building blocks with varying N1-alkylation (H, methyl, ethyl) and salt forms are not interchangeable in medicinal chemistry campaigns. The N1-ethyl substituent directly influences the compound's lipophilicity (cLogP) and, consequently, its passive membrane permeability and CYP450-mediated metabolic stability compared to N1-methyl or N1-H analogs . Furthermore, the dihydrochloride salt provides distinct aqueous solubility and dissolution rate profiles that are absent in the free base form, directly impacting the reproducibility of biochemical and cell-based assay results . Selection of the correct analog and salt form is therefore essential to maintain structure-activity relationship (SAR) integrity and experimental consistency.

Quantitative Differentiation Evidence for 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine Dihydrochloride vs. Closest Analogs


Lipophilicity Modulation: N1-Ethyl vs. N1-H Analog (Predicted logP Comparison)

The N1-ethyl substitution on the target compound increases predicted lipophilicity compared to the N1-H analog, 2-(trifluoromethyl)-1H-benzimidazol-5-amine (CAS 3671-66-7). While this is a cross-study comparable prediction rather than direct head-to-head experimental data, the shift in logP provides a quantitative rationale for selection when optimizing membrane permeability or logD-dependent pharmacokinetic properties .

Lipophilicity Drug Design Physicochemical Property Prediction

Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form of the target compound is explicitly listed as an enhancer of water solubility relative to the free base (1019108-00-9), a class-level effect well-established for amine hydrochlorides. Quantitative experimental solubility data for this specific compound was not identified in public literature; however, the consistent vendor annotation of the salt's solubility benefit, absent from free base listings, supports procurement of the dihydrochloride for aqueous-based assay protocols .

Solubility Formulation Bioassay Compatibility

Procurement-Relevant Purity Benchmark: Dihydrochloride Salt vs. Typical Free Base Specifications

The dihydrochloride salt is offered by multiple vendors with defined purity specifications. Leyan lists the compound at 98% purity, while CymitQuimica specifies a minimum of 95% . Such specifications provide a procurement baseline that may differ from the free base (1019108-00-9), where purity data from identical vendors was not directly cross-referenced but is typically reported at similar or lower thresholds. When assay sensitivity demands high compound integrity, the 98% purity dihydrochloride lot represents a quantified procurement criterion.

Purity Procurement Specification Quality Control

Optimal Application Scenarios for 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine Dihydrochloride in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization: Scaffold with Tunable N1-Alkyl Lipophilicity

The compound's predicted logP of ~2.6, attributed to its N1-ethyl and 2-trifluoromethyl substituents, positions it as a candidate for lead series requiring moderate lipophilicity to balance cellular permeability and aqueous solubility [1]. When SAR around the benzimidazole N1-position is under investigation, comparing the N1-ethyl variant to the N1-H (logP ~2.7) or N1-methyl analogs allows rational lipophilicity tuning without altering the core pharmacophore, as supported by general medicinal chemistry principles.

Aqueous-Based Biochemical and Cell-Based Assay Development

The dihydrochloride salt form is specifically indicated as more water-soluble than the free base, supporting its use in aqueous assay buffers where maintaining the compound in solution at micromolar concentrations is critical [1]. Procurement of this salt form reduces the need for DMSO stock solutions or surfactants that could interfere with target engagement readouts in enzymatic or cell viability assays.

Synthetic Building Block for Parallel Library Synthesis

With a vendor-confirmed purity of 98%, the target compound serves as a high-quality 5-amino-benzimidazole building block for generating focused libraries via amide coupling, reductive amination, or urea formation at the primary amine [1]. The dihydrochloride salt's stoichiometry ensures accurate molar calculations during reaction scale-up, minimizing variability in product yield compared to hygroscopic or variably hydrated free base forms.

Kinase Inhibitor Scaffold Exploration in Oncology Drug Discovery

Benzimidazole-based inhibitors of interleukin-2 T-cell kinase (Itk) and related tyrosine kinases have been structurally characterized with substituents analogous to the target compound [1]. Although direct IC50 data for the target compound against specific kinases is not publicly available, its structural features match the pharmacophoric requirements identified in benzimidazole-Itk inhibitor co-crystal structures, justifying its procurement for kinase panel screening and crystallography fragment-soaking experiments.

Quote Request

Request a Quote for 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.